molecular formula C11H16O7 B1338669 Tri-O-acetyl-5-deoxy-D-ribofuranose CAS No. 37076-71-4

Tri-O-acetyl-5-deoxy-D-ribofuranose

Cat. No. B1338669
CAS RN: 37076-71-4
M. Wt: 260.24 g/mol
InChI Key: NXEJETQVUQAKTO-ZBCCYFLUSA-N
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Description

Tri-O-acetyl-5-deoxy-D-ribofuranose is a deoxy sugar derivative that has been synthesized from D-ribose through various chemical pathways. It is a key intermediate in the synthesis of certain pharmaceuticals, including the anticancer drug Capecitabine .

Synthesis Analysis

Several methods have been developed to synthesize Tri-O-acetyl-5-deoxy-D-ribofuranose. One approach involves a practical route starting from D-ribose, proceeding through ketalization, esterification, reduction, hydrolysis, and acetylation, achieving an overall yield of more than 30% . Another method reports an overall yield of 73% by converting 1-O-methyl-2,3-O-isopropylidene-D-ribofuranose through esterification, reduction, deprotection, and acetylation . A different synthesis from D-ribose by methylation and protection, followed by esterification, reduction, deprotection, and acetylation, resulted in an overall yield of about 48% .

Molecular Structure Analysis

The molecular structure of related compounds has been examined using X-ray crystallography and NMR spectroscopy. For instance, the X-ray crystallographic analysis of 1,2,3,5-tetra-O-acetyl-4-deoxy-4-C-[(S)-ethylphosphinyl]-α-d-ribofuranose confirmed the proposed configuration and provided insights into the favored conformations of P-in-ring analogs of aldopentofuranose peracetates in solution .

Chemical Reactions Analysis

The chemical reactivity of Tri-O-acetyl-5-deoxy-D-ribofuranose and its analogs has been explored in various studies. For example, the synthesis of 3-acetamido-3,5-dideoxy-D-ribose involved multiple steps, including periodate oxidation, hydrogenation, tosylation, iodination, and N-acetylation, demonstrating the compound's versatility in undergoing chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of Tri-O-acetyl-5-deoxy-D-ribofuranose are inferred from its synthesis and the properties of similar compounds. For example, the synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose involved reductive displacement with hydride reagents, indicating its reactivity towards nucleophilic agents. The overall yield of 56% from D-ribose suggests that the synthesis is efficient and suitable for multi-gram preparations . The crystalline nature of some derivatives, as indicated by the formation of crystalline osazones, suggests that Tri-O-acetyl-5-deoxy-D-ribofuranose may also be isolated in a crystalline form under certain conditions .

Scientific Research Applications

Synthetic Routes and Yields

Several synthetic routes have been developed to prepare Tri-O-acetyl-5-deoxy-D-ribofuranose, each with varying degrees of efficiency and yield. A notable method starts from D-ribose and involves steps like ketalization, esterification, reduction, hydrolysis, and acetylation, achieving over 30% overall yield (Zhang et al., 2013). Another approach from D-ribose includes deoxygenation, hydrolysis, and acetylation steps, yielding the compound with 56% overall yield (Sairam et al., 2003). Additionally, a method achieving a 48% overall yield involves methylation, protection, esterification, reduction, deprotection, and acetylation steps (Hao, 2010).

Applications in Drug Synthesis

Tri-O-acetyl-5-deoxy-D-ribofuranose serves as a key intermediate in the synthesis of various drugs. One notable application is its role in the synthesis of Capecitabine, an anticancer drug. The compound is prepared through a series of steps including esterification, reduction, deprotection, and acetylation, with an overall yield of 73% from D-ribose (Zhang Wen-na, 2014). This demonstrates the compound's critical role in the production of medically important agents.

Safety And Hazards

Tri-O-acetyl-5-deoxy-D-ribofuranose has been classified as causing serious eye irritation, meaning that it can cause significant discomfort and even damage if it comes into contact with the eyes . It may also cause respiratory irritation, which can be particularly problematic for individuals who suffer from asthma or other respiratory issues .

properties

IUPAC Name

[(2R,3R,4R)-4,5-diacetyloxy-2-methyloxolan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O7/c1-5-9(16-6(2)12)10(17-7(3)13)11(15-5)18-8(4)14/h5,9-11H,1-4H3/t5-,9-,10-,11?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXEJETQVUQAKTO-ZBCCYFLUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tri-O-acetyl-5-deoxy-D-ribofuranose

CAS RN

37076-71-4, 62211-93-2
Record name D-Ribofuranose, 5-deoxy-, 1,2,3-triacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37076-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tri-O-acetyl-5-deoxy-D-ribofuranose
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S,3R,4R,5R)-2,4-bis(acetyloxy)-5-methyloxolan-3-yl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.524
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Tri-O-acetyl-5-deoxy-D-ribofuranose
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
P Sairam, R Puranik, BS Rao, PV Swamy… - Carbohydrate …, 2003 - Elsevier
A practical route towards the synthesis of 1,2,3-tri-O-acetyl-5-deoxy-d-ribofuranose from d-ribose is described. The key steps include deoxygenation of methyl 2,3-O-isopropylidene-5-O-…
Number of citations: 40 www.sciencedirect.com
JT Zhang, SP Chen, JM Feng, DW Liu… - Advanced Materials …, 2013 - Trans Tech Publ
… Abstract: A practical synthetic route towards 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose is described, which started from D-ribose and proceeded through ketalization …
Number of citations: 2 www.scientific.net
WJ Tang, ZC Lin, MF Tang, J Li - Acta Crystallographica Section E …, 2010 - scripts.iucr.org
The title compound, C11H16O7, was obtained from the breakage reaction of the glycosidic bond of 5′-deoxy-2′,3′-diacetylinosine. The ribofuranose ring has a C2-exo, C3-endo …
Number of citations: 1 scripts.iucr.org
X Gong, MJ Moghaddam, SM Sagnella… - Colloids and Surfaces B …, 2011 - Elsevier
… phase was washed with water, dried over Na 2 SO 4 , and evaporated under reduced pressure to provide a mixture of the two anomers of 1,2,3-tri-O-acetyl-5-deoxy-d-ribofuranose (27.9 …
Number of citations: 43 www.sciencedirect.com
OFT BLOG - allfordrugs.com
… obtain a triol of formula IV; acetylating the compound of formula IV using anhydrous acetic anhydride in pyridine to obtain a β-/α-anomeric mixture of tri-O-acetyl-5-deoxy-D-ribofuranose …
Number of citations: 0 www.allfordrugs.com
J Rapp, P Rath, J Kilian, K Brilisauer, S Grond… - bioRxiv, 2020 - biorxiv.org
7-Deoxysedoheptulose is an unusual deoxy-sugar, which acts as antimetabolite of the shikimate pathway thereby exhibiting antimicrobial and herbicidal activity. It is produced by the …
Number of citations: 4 www.biorxiv.org
J Rapp, P Rath, J Kilian, K Brilisauer, S Grond… - Journal of Biological …, 2021 - ASBMB
5-Deoxyadenosine (5dAdo) is the byproduct of many radical S-adenosyl-l-methionine enzyme reactions in all domains of life. 5dAdo is also an inhibitor of the radical S-adenosyl-l-…
Number of citations: 8 www.jbc.org
OFT BLOG - allfordrugs.com
… obtain a triol of formula IV; acetylating the compound of formula IV using anhydrous acetic anhydride in pyridine to obtain a β-/α-anomeric mixture of tri-O-acetyl-5-deoxy-D-ribofuranose …
Number of citations: 0 www.allfordrugs.com
TCS Evangelista, GAS Aquino… - Journal of …, 2021 - Taylor & Francis
The conversion of D-ribose into its 2,3-O-isopropylidene derivative using ultrasonic irradiation is described. The ultrasound proved to be an excellent alternative as the energy source for …
Number of citations: 3 www.tandfonline.com
DL Tran - 2020 - search.proquest.com
S-Adenosylmethionine (aka. SAM or AdoMet) is a highly reactive metabolite that can be useful by many organisms for a variety array of biosynthesis and regulatory purposes. Common …
Number of citations: 3 search.proquest.com

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